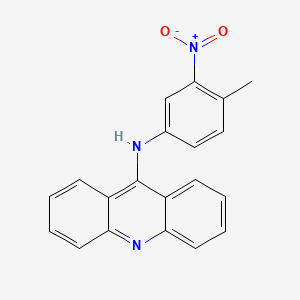
N-(4-Methyl-3-nitrophenyl)acridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methyl-3-nitrophenyl)acridin-9-amine is a chemical compound with the molecular formula C21H17N3O2. It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including chemistry, biology, and medicine. Acridine derivatives have been extensively studied for their biological activities, including anticancer, antibacterial, and antiviral properties .
Méthodes De Préparation
The synthesis of N-(4-Methyl-3-nitrophenyl)acridin-9-amine typically involves the reaction of 9-chloroacridine with 4-methyl-3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be represented as follows:
[ \text{9-chloroacridine} + \text{4-methyl-3-nitroaniline} \rightarrow \text{this compound} ]
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-(4-Methyl-3-nitrophenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acridine ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(4-Methyl-3-nitrophenyl)acridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: Acridine derivatives, including this compound, are investigated for their potential use in drug development, particularly for cancer treatment.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-(4-Methyl-3-nitrophenyl)acridin-9-amine involves its interaction with biological molecules, particularly DNA. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and transcription. This intercalation can lead to cell death, making these compounds potential anticancer agents .
Comparaison Avec Des Composés Similaires
N-(4-Methyl-3-nitrophenyl)acridin-9-amine can be compared with other acridine derivatives, such as N-(4-nitrophenyl)acridin-9-amine and 9-anilinoacridine. These compounds share similar structural features but differ in their substituents, which can affect their biological activities and applications. For example:
Propriétés
Numéro CAS |
655238-68-9 |
|---|---|
Formule moléculaire |
C20H15N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(4-methyl-3-nitrophenyl)acridin-9-amine |
InChI |
InChI=1S/C20H15N3O2/c1-13-10-11-14(12-19(13)23(24)25)21-20-15-6-2-4-8-17(15)22-18-9-5-3-7-16(18)20/h2-12H,1H3,(H,21,22) |
Clé InChI |
IDGPUUYZSJXXCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)
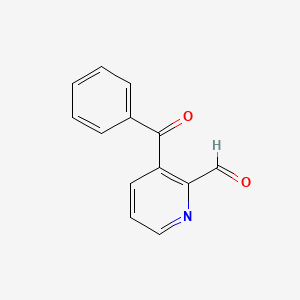
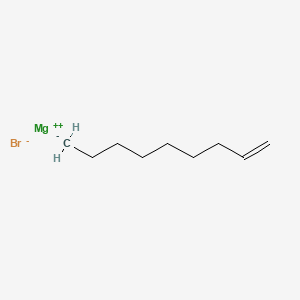
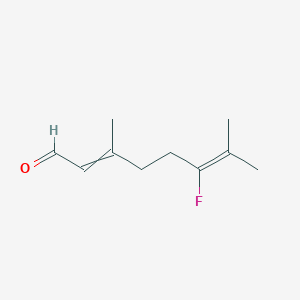
![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)
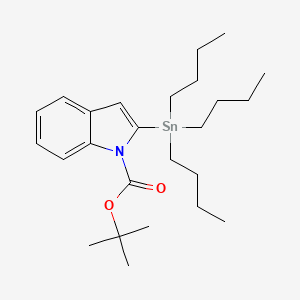
![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)
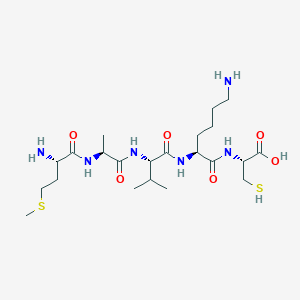
![N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B12546204.png)

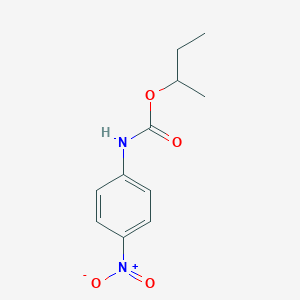

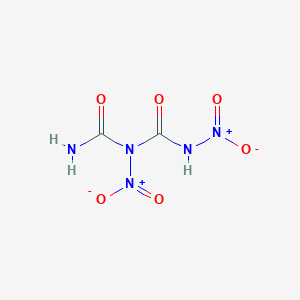
phosphanium bromide](/img/structure/B12546250.png)
